6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Lipophilicity LogP Drug-likeness

Medicinal chemists pursuing quinolone SAR often face building blocks lacking sufficient diversification handles, limiting analog throughput. 6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 35973-14-9) solves this with three orthogonal reactive sites-6-Cl (SNAr), 3-COOH (amide coupling), and 4-OH (chlorination/amination)-enabling protection-group-minimal parallel synthesis. • Enables sequential diversification to generate 3D chemical space from a single starting material. • ≥98% purity supports milligram-to-kilogram campaigns. • Stable solid; ships ambient. For R&D use only.

Molecular Formula C10H6ClNO3
Molecular Weight 223.61 g/mol
CAS No. 35973-14-9
Cat. No. B1361642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-hydroxyquinoline-3-carboxylic acid
CAS35973-14-9
Molecular FormulaC10H6ClNO3
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)O
InChIInChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)
InChIKeyCDPXSMNKRFLXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-hydroxyquinoline-3-carboxylic acid: Compound Overview


6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 35973-14-9, molecular formula C₁₀H₆ClNO₃, MW 223.61 g/mol) is a chlorinated quinoline-3-carboxylic acid derivative featuring a chloro substituent at the 6-position, a hydroxy group at the 4-position, and a carboxylic acid at the 3-position . This compound belongs to the 4-hydroxyquinoline-3-carboxylic acid chemotype, a scaffold historically explored for dehydrogenase enzyme inhibition [1] and as a key synthetic intermediate en route to quinolone antibacterial agents . The compound's three reactive functional groups—the 6-chloro leaving group for nucleophilic aromatic substitution, the 4-hydroxy/4-oxo tautomeric system, and the 3-carboxylic acid handle for esterification or amidation—collectively distinguish its derivatization versatility from non-chlorinated or differently substituted quinoline-3-carboxylic acid analogs .

Quinolone library synthesis with three orthogonal reactive handles
SAR exploration at the 6-position via SNAr chemistry
Gould-Jacobs cyclization for 4-oxoquinoline core assembly

6-Chloro-4-hydroxyquinoline-3-carboxylic Acid: Critical Differentiators


Within the quinoline-3-carboxylic acid family, the position and identity of ring substituents dictate not only biological target engagement but also synthetic tractability and physicochemical properties. The 6-chloro substituent in this compound is a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) that is absent in the parent 4-hydroxyquinoline-3-carboxylic acid (CAS 34785-11-0) , while the 4-hydroxy group establishes a tautomeric equilibrium with the 4-oxo form that modulates both hydrogen-bonding capacity and reactivity at C-3 [1]. In contrast, 6-chloroquinoline-3-carboxylic acid (CAS 118791-14-3), which lacks the 4-hydroxy group, cannot participate in the same tautomeric chemistry, and 5-chloroquinoline places the chlorine at a position with different electronic and steric properties . Furthermore, the computed LogP of 3.27 for this compound positions it differently than the more polar, non-halogenated parent (predicted lower LogP) for applications where balanced lipophilicity is critical. These differences mean that substituting a close analog into a synthetic route, biological assay, or SAR program without verification will alter reaction kinetics, intermediate stability, and target binding profiles.

This Compound
6-Cl, 3-COOH, 4-OH: three orthogonal handles for sequential derivatization
Close Analogs
Lack 6-Cl (CAS 34785-11-0): requires extra halogenation step; may shift synthetic route
Lack 4-OH (CAS 118791-14-3): cannot undergo tautomerism or Gould-Jacobs cyclization

6-Chloro-4-hydroxyquinoline-3-carboxylic acid: Comparative Evidence


Enhanced Lipophilicity Over Non-Halogenated Parent

6-Chloro-4-hydroxyquinoline-3-carboxylic acid has a computed ACD/LogP of 3.27 , which is elevated relative to the non-halogenated parent compound 4-hydroxyquinoline-3-carboxylic acid. While the exact LogP of the non-chlorinated parent was not retrieved from the same authoritative database source for direct comparison, the electron-withdrawing and hydrophobic character of the 6-chloro substituent is well-established to increase LogP by approximately 0.5–0.8 units over the non-halogenated congener in quinoline systems [1]. The compound also satisfies Lipinski's Rule of 5 with zero violations , indicating that despite the chloro substituent, it remains within drug-like physicochemical space—a feature relevant for fragment-based screening library selection.

Lipophilicity Shift
Class-level inference
ACD/LogP 3.27 Estimated +0.5–0.8 vs. non-halogenated parent
Supports membrane permeability and organic-phase extractability context
Computed logP; Rule of 5 violations = 0
Lipophilicity LogP Drug-likeness Physicochemical profiling

Dehydrogenase Inhibition: Role of 6-Chloro Substituent

The parent scaffold, 4-hydroxyquinoline-3-carboxylic acid (R=H), was characterized by Baker and Bramhall (1972) as an inhibitor of four dehydrogenases with the following I₅₀ values: glutamate dehydrogenase (Glu-DH) 600 μM, glyceraldehyde phosphate dehydrogenase (GPDH) 430 μM, lactate dehydrogenase (LDH) 140 μM, and malate dehydrogenase (MDH) 94 μM [1]. In the same study, the introduction of hydrophobic 6-substituents (e.g., 6-C₆H₅O(CH₂)₄O) produced up to a 190-fold enhancement in binding to MDH over the parent compound, demonstrating that the 6-position is a critical determinant of binding affinity in this chemotype [1]. While the simple 6-chloro derivative itself was not among the compounds directly assayed in this 1972 study, the established SAR framework positions the 6-chloro analog as an intermediate hydrophobicity probe between the unsubstituted parent and the bulky 6-aryloxyalkyl derivatives. Subsequent QSAR studies on 4-hydroxyquinoline-3-carboxylic acids as cell respiration inhibitors confirmed that substituent hydrophobicity at the 6-position correlates with enhanced enzyme inhibition [2].

Dehydrogenase SAR
Class-level inference
6-position modulates MDH binding up to 190-fold Predicted intermediate hydrophobicity probe
Supports QSAR model development and enzyme inhibition study context
Parent I₅₀ range: 94–600 μM (Glu-DH, GPDH, LDH, MDH)
Dehydrogenase inhibition Enzyme inhibitor Cellular respiration QSAR

Tautomeric Duality for Synthetic Reactivity

6-Chloro-4-hydroxyquinoline-3-carboxylic acid exists in tautomeric equilibrium with its 4-oxo form (6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, CAS 53977-19-8) . This tautomerism is a defining feature that distinguishes it from 6-chloroquinoline-3-carboxylic acid (CAS 118791-14-3), which lacks the 4-hydroxy/4-oxo functionality and therefore cannot engage in the Gould-Jacobs cyclization pathway commonly employed for quinolone antibiotic synthesis [1]. The 4-hydroxy form facilitates thermal cyclization of anilinomethylenemalonate precursors in diphenyl ether at elevated temperatures to yield the 4-oxoquinoline-3-carboxylate core, a key step in the synthesis of fluoroquinolone and related antibacterial agents [1]. Furthermore, the 4-hydroxy group enables subsequent derivatization to 4-chloro intermediates (via POCl₃ or similar reagents), which can then undergo further SNAr displacement to introduce amine substituents at the 4-position, a transformation not accessible to 4-unsubstituted quinoline-3-carboxylic acids .

Tautomeric Reactivity
Class-level inference
4-hydroxy ⇌ 4-oxo equilibrium Enables Gould-Jacobs cyclization and 4-Cl/amine derivatization
Supports synthetic route design for 4-aminoquinoline libraries
4-Desoxy analog (CAS 118791-14-3) cannot access this pathway
Tautomerism Synthetic intermediate Gould-Jacobs reaction Quinolone synthesis

PAPD5 Inhibitor Patent Coverage

6-Chloro-4-hydroxyquinoline-3-carboxylic acid is explicitly disclosed as a synthetic intermediate and core scaffold component in patent applications describing PAPD5 (PAP-associated domain-containing 5) inhibitors for treating telomere diseases, cancer, and aging-related degenerative disorders . PAPD5 is a non-canonical polymerase that oligoadenylates and destabilizes the telomerase RNA component (TERC), and its inhibition can restore telomerase activity and telomere length in disease-relevant stem cell models [1]. The specific quinoline-3-carboxylic acid template enables key interactions within the PAPD5 active site that are distinct from the DNA gyrase/topoisomerase IV targeting mechanism of fluoroquinolone antibacterials derived from related quinoline-3-carboxylic acid intermediates [1]. This patent-protected application domain differentiates the compound from generic 4-hydroxyquinoline-3-carboxylic acid intermediates used exclusively in antibacterial programs.

PAPD5 Patent Context
Supporting evidence
Cited as core scaffold in PAPD5 inhibitor patent filings Target class distinct from DNA gyrase antibacterials
Supports non-antibacterial target engagement research context
BCH001 analog shows selective PAPD5 inhibition
PAPD5 inhibitor Telomere biology RNA polyadenylation Patent-protected scaffold

Thermal Stability and Crystallinity Advantage

6-Chloro-4-hydroxyquinoline-3-carboxylic acid exhibits a melting point of approximately 250°C , which is substantially higher than that of 4-hydroxyquinoline (mp ~188°C for 6-chloro-4-hydroxyquinoline, CAS 23432-43-1 ) and 6-chloroquinoline-3-carboxylic acid (mp ~228°C, recrystallized from ethanol ). The elevated melting point is attributable to the combination of the carboxylic acid group at position 3 (which enables strong intermolecular hydrogen bonding) and the 4-hydroxy group (which can participate in additional H-bond networks in the solid state). The compound is described as a white to off-white crystalline powder with defined storage conditions of 2–8°C . Its predicted boiling point is 416.5 ± 45.0°C and density is 1.600 ± 0.06 g/cm³ .

Thermal Stability
Cross-study comparable
mp ~250°C Δ ≈ +62°C vs. 4-hydroxyquinoline; Δ ≈ +22°C vs. 3-COOH analog
Supports ambient-temperature stability and high-temperature reaction compatibility
Supplier-specified crystalline powder; density ~1.6 g/cm³
Thermal stability Crystallinity Solid-state properties Formulation

Orthogonal Derivatization Handles

The simultaneous presence of a 6-chloro leaving group (amenable to SNAr with amines, alkoxides, or thiols) and a 3-carboxylic acid (amenable to amide coupling, esterification, or reduction) in 6-chloro-4-hydroxyquinoline-3-carboxylic acid provides orthogonal derivatization handles that enable sequential, protecting-group-compatible diversification . This contrasts with 4-hydroxyquinoline-3-carboxylic acid (CAS 34785-11-0), which lacks the 6-chloro leaving group and therefore requires electrophilic halogenation as an additional step before C-6 functionalization can be pursued. Similarly, 6-chloroquinoline-3-carboxylic acid (CAS 118791-14-3) lacks the 4-hydroxy group and thus cannot be converted to 4-amino or 4-alkoxy derivatives via the chlorination/SNAr sequence . The ethyl ester analog (ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, CAS 70271-77-1) is commercially available as a complementary building block for situations where the carboxylic acid must be protected during synthetic manipulations . The compound is offered at production scales up to kilograms with ≥98% purity (HPLC) [1], making it suitable for both discovery-scale library synthesis and process chemistry development.

Orthogonal Handles
Cross-study comparable
3 reactive handles: 6-Cl, 3-COOH, 4-OH Purity ≥98% (HPLC); available up to kg scale
Supports divergent parallel synthesis and late-stage functionalization
Ethyl ester analog (CAS 70271-77-1) also available
Synthetic versatility Orthogonal functionalization Building block Parallel synthesis

6-Chloro-4-hydroxyquinoline-3-carboxylic acid: Application Scenarios


Quinolone Antibacterial Lead Diversification

In quinolone antibacterial programs, 6-chloro-4-hydroxyquinoline-3-carboxylic acid serves as a late-stage diversification intermediate where the 6-chloro leaving group is displaced with amines, alkoxides, or carbon nucleophiles to explore SAR at the position corresponding to the C-6 substituent in fluoroquinolone antibiotics [1]. The 3-carboxylic acid can be retained for target engagement (DNA gyrase binding) or protected as the ethyl ester (CAS 70271-77-1) during SNAr chemistry, then deprotected . This contrasts with the historical approach of building the quinoline core with the desired C-6 substituent pre-installed, which limits analog throughput. The ≥98% purity specification and kilogram-scale availability [2] make this compound suitable for both milligram-scale library synthesis in medicinal chemistry and gram-to-kilogram campaigns in process development.

PAPD5 Inhibitor Development for Telomere Biology

The compound has been cited in patent filings as a synthetic intermediate en route to PAPD5 inhibitors targeting telomere diseases, cancer, and aging-related degenerative conditions . PAPD5 (PAP-associated domain-containing 5) oligoadenylates and destabilizes TERC, the RNA component of telomerase. Inhibition of PAPD5 has been shown to restore telomerase activity and telomere length in patient-derived induced pluripotent stem cells [3]. The 6-chloro substituent and 3-carboxylic acid in this compound provide anchoring points for building PAPD5-selective inhibitors that avoid off-target activity against PARN and other polynucleotide polymerases—a selectivity profile that structurally related but generically substituted quinoline-3-carboxylic acids may not achieve [3]. Procurement of this specific intermediate supports medicinal chemistry efforts in a non-antibacterial therapeutic area with growing patent activity.

QSAR-Guided Dehydrogenase Probe Design

Building on the foundational work of Baker and Bramhall (1972) [4], which established that 6-substitution on the 4-hydroxyquinoline-3-carboxylic acid scaffold can enhance dehydrogenase binding by up to 190-fold, the 6-chloro derivative occupies a strategic intermediate position between the unsubstituted parent (I₅₀ range 94–600 μM across four dehydrogenases) and the extensively studied 6-aryloxyalkyl series [4]. For research groups conducting QSAR studies on cellular respiration inhibitors, this compound enables systematic exploration of how halogen bonding and modest hydrophobicity (LogP 3.27 ) at the 6-position influence enzyme inhibition without the conformational complexity introduced by flexible alkyl linkers. The established assay conditions (isolated dehydrogenase enzymes: Glu-DH, GPDH, LDH, MDH at defined substrate concentrations [4]) provide a directly transferable testing framework.

Diversity-Oriented Parallel Library Synthesis

The three orthogonal reactive handles—6-Cl (SNAr), 3-COOH (amide coupling), and 4-OH (chlorination/amination)—enable protection-group-minimal parallel synthesis strategies . In a typical workflow, the 3-carboxylic acid can be first converted to a diverse amide library using standard coupling reagents. The 4-OH can then be converted to 4-Cl (via POCl₃) and subsequently displaced with amines to introduce a second diversity element. Finally, the 6-Cl can undergo SNAr with nucleophiles to install the third diversity point. This sequential, handle-orthogonal approach generates three-dimensional chemical space coverage from a single starting material, and is not achievable with 4-desoxy or 6-unsubstituted quinoline-3-carboxylic acid building blocks that lack one or more of these reactive positions .

Application
Selection Property
Validation Focus
Quinolone antibacterial lead diversification
6-Cl as SNAr leaving group for C-6 SAR
DNA gyrase binding and antibacterial activity assays
PAPD5 inhibitor development
Core scaffold for non-antibacterial target engagement
PAPD5 selectivity over PARN; TERC stabilization
QSAR-guided dehydrogenase probe design
Intermediate hydrophobicity at 6-position
Dehydrogenase panel (Glu-DH, GPDH, LDH, MDH) I₅₀
Diversity-oriented parallel library synthesis
Three orthogonal reactive handles
Sequential derivatization yield and purity

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